5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
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Properties
IUPAC Name |
5-[(3-bromophenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrFN3O2/c1-32-20-7-3-5-17(11-20)13-29-15-28-23-21-12-19(27)8-9-22(21)30(24(23)25(29)31)14-16-4-2-6-18(26)10-16/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLQFKYXPCMARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidoindole core modified with bromobenzyl and methoxybenzyl substituents, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in cancer pathways, potentially affecting tumor growth and proliferation.
- Receptor Modulation : The structural features may allow it to interact with various receptors, influencing cellular signaling pathways related to inflammation and apoptosis.
- Antioxidant Activity : Some derivatives in this class have shown potential antioxidant properties, which could contribute to protective effects against oxidative stress-related diseases.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Anticancer Activity | MTT Assay | IC50 = 12 µM against A549 cells |
| Study 2 | Enzyme Inhibition | Enzyme Kinetics | Inhibited PI3K with IC50 = 14 nM |
| Study 3 | Antioxidant Activity | DPPH Assay | Scavenging activity of 85% at 100 µg/mL |
| Study 4 | Anti-inflammatory Effects | In vitro assays | Reduced NO production by 50% in macrophages |
Case Studies
- Anticancer Properties : A recent study demonstrated that the compound exhibited significant cytotoxicity against lung cancer cell lines (A549) through the induction of apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
- Enzyme Inhibition : Research indicated that this compound selectively inhibits PI3Kδ, a critical enzyme in cancer signaling pathways. The study provided evidence for its selectivity over other PI3K isoforms, suggesting potential for targeted therapy in cancers driven by PI3K pathway activation.
- Antioxidant Activity : An evaluation using DPPH radical scavenging assays revealed that the compound possesses considerable antioxidant properties, indicating its potential role in mitigating oxidative stress-related cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
